molecular formula C14H19N B15236218 N-benzyl-1,1-dicyclopropylmethanamine

N-benzyl-1,1-dicyclopropylmethanamine

Cat. No.: B15236218
M. Wt: 201.31 g/mol
InChI Key: VSVGWTNFCXMOEU-UHFFFAOYSA-N
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Description

N-benzyl-1,1-dicyclopropylmethanamine: is an organic compound with the molecular formula C14H19N . It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a methanamine group substituted with two cyclopropyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,1-dicyclopropylmethanamine typically involves the reaction of benzylamine with cyclopropylmethanamine under specific conditions. One common method includes the use of a catalytic hydrogenation process where benzylamine and cyclopropylmethanamine are reacted in the presence of a hydrogenation catalyst such as Raney nickel . The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,1-dicyclopropylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

N-benzyl-1,1-dicyclopropylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1,1-dicyclopropylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl rings contribute to its stability and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

  • N-benzyl-1-cyclopropylmethanamine
  • N-benzyl-N-methyl-1-phenylmethanamine
  • 1-benzyl-1H-triazole derivatives

Comparison: N-benzyl-1,1-dicyclopropylmethanamine is unique due to the presence of two cyclopropyl rings, which impart distinct steric and electronic properties compared to similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-benzyl-1,1-dicyclopropylmethanamine

InChI

InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14(12-6-7-12)13-8-9-13/h1-5,12-15H,6-10H2

InChI Key

VSVGWTNFCXMOEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NCC3=CC=CC=C3

Origin of Product

United States

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